molecular formula C18H21ClN2O2S2 B11596227 1-(4-Chloro-2,5-dimethoxyphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

1-(4-Chloro-2,5-dimethoxyphenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea

Cat. No.: B11596227
M. Wt: 397.0 g/mol
InChI Key: BSWXCHVDHQCBOV-UHFFFAOYSA-N
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Description

3-(4-Chloro-2,5-dimethoxyphenyl)-1-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2,5-dimethoxyphenyl)-1-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea typically involves multiple steps. One common method involves the reaction of 4-chloro-2,5-dimethoxyaniline with 2-(4-methylphenylthio)ethyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2,5-dimethoxyphenyl)-1-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the thiourea group to a thiol or amine.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or tetrahydrofuran.

    Substitution: Sodium methoxide, potassium tert-butoxide; in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-2,5-dimethoxyphenyl)-1-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for various functionalized derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2,5-dimethoxyphenyl)-1-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2,5-dimethoxyphenyl isothiocyanate
  • 2-(4-Chloro-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine
  • 4-Chloro-3,5-dimethylphenol

Uniqueness

Compared to similar compounds, 3-(4-Chloro-2,5-dimethoxyphenyl)-1-{2-[(4-methylphenyl)sulfanyl]ethyl}thiourea stands out due to its unique combination of functional groups. The presence of both the thiourea and sulfanyl groups provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H21ClN2O2S2

Molecular Weight

397.0 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-methylphenyl)sulfanylethyl]thiourea

InChI

InChI=1S/C18H21ClN2O2S2/c1-12-4-6-13(7-5-12)25-9-8-20-18(24)21-15-11-16(22-2)14(19)10-17(15)23-3/h4-7,10-11H,8-9H2,1-3H3,(H2,20,21,24)

InChI Key

BSWXCHVDHQCBOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCCNC(=S)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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